molecular formula C16H15NO3 B2986463 (2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid CAS No. 117378-89-9

(2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid

Cat. No.: B2986463
CAS No.: 117378-89-9
M. Wt: 269.3
InChI Key: XLEKJHUTDJCLHP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid” is an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a carboxylic acid group (-COOH) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) which is substituted with a methyl group (-CH3) .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method . The phenyl group could potentially be added through a Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the carboxylic acid group, and the phenyl group. The exact three-dimensional structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this compound would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation . The presence of the aromatic pyrrole and phenyl rings may also allow for electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the functional groups present. For example, the presence of a carboxylic acid group suggests that the compound would exhibit acidic properties . The compound is likely to be solid at room temperature .

Scientific Research Applications

Supramolecular Liquid Crystals

Research on supramolecular liquid crystals has been conducted to understand the impact of lateral substitution on the stability and extent of liquid crystal phases. This involves the study of hydrogen-bonded associations between non-mesomorphic compounds, such as pyridine-based derivatives and substituted benzoic acids, to investigate their mesophase behavior. The findings suggest that the presence of different substituents, including methyl groups, significantly influences the formation of smectic C and nematic phases in these supramolecular complexes, which are characterized using techniques like differential scanning calorimetry (DSC) and polarized light microscopy (PLM) (Naoum, Fahmi, & Almllal, 2010).

Structural Investigation and Spectroscopy

Another aspect of research on this compound involves its structural characterization using X-ray crystallography, spectroscopy, and quantum chemical calculations. Studies have shown that intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in stabilizing the crystal structure. These interactions are quantitatively analyzed using methods like Hirshfeld surface analysis and PIXEL energy calculations, providing insights into the compound's stability and electronic properties (Venkatesan et al., 2016).

Electrochemical and Spectroelectrochemical Characterization

The electrochemical properties of derivatives of this compound, such as polypyrrole derivatized with azo dyes, have been explored for potential applications in sensors and electronic devices. The electrochromic properties of these materials, including chromatic contrast and switching time, are investigated through cyclic voltammetry and other electrochemical techniques. Such studies contribute to the development of materials with improved performance for electronic and sensing applications (Almeida et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its use. If used as a drug, the mechanism would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Properties

IUPAC Name

(E)-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-3-5-12(6-4-11)16(20)13-9-14(17(2)10-13)7-8-15(18)19/h3-10H,1-2H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEKJHUTDJCLHP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)C=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)/C=C/C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.